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Compound of Interest

Compound Name: 5-Acetyl-2,4-dimethylthiazole

Cat. No.: B181997

An In-depth Technical Guide to the Spectroscopic Data of 5-Acetyl-2,4-dimethylthiazole

Introduction

5-Acetyl-2,4-dimethylthiazole (CAS No: 38205-60-6) is a heterocyclic compound of significant
interest in both academic research and industrial applications.[1] With a characteristic nutty,
roasted, and meaty aroma, it serves as a key flavoring agent in a variety of food products.[2][3]
Beyond its sensory properties, its substituted thiazole core makes it a valuable building block in
medicinal chemistry and materials science.

The unambiguous structural confirmation and purity assessment of 5-Acetyl-2,4-
dimethylthiazole are paramount for its application. This requires a multi-faceted analytical
approach employing a suite of spectroscopic techniques. This guide provides a detailed
analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for this compound. As a self-validating system, the data from each technique will be
cross-correlated to provide a cohesive and definitive structural elucidation, grounded in
established scientific principles.

Molecular Structure and Spectroscopic Overview

The structural integrity of 5-Acetyl-2,4-dimethylthiazole (C7HsNOS, Molecular Weight: 155.22
g/mol ) is the foundation of its chemical identity and function.[1] Spectroscopic analysis
provides a non-destructive method to probe this structure at the atomic and molecular level.
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» NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity
and chemical environment of each atom.

» IR Spectroscopy identifies the functional groups present by measuring their characteristic
vibrational frequencies.

e Mass Spectrometry determines the molecular weight and provides structural clues through
the analysis of fragmentation patterns.

The following diagram illustrates the molecular structure with atom numbering used for
subsequent spectral assignments.

Caption: Molecular structure of 5-Acetyl-2,4-dimethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure determination. By observing the behavior of atomic
nuclei in a magnetic field, we can deduce the molecular skeleton and the electronic
environment of each atom. For 5-Acetyl-2,4-dimethylthiazole, both *H and 3C NMR are
essential.

Expertise & Experience: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCIs) is a standard choice for
small organic molecules like this thiazole derivative due to its excellent dissolving power and
relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0O
ppm) for referencing chemical shifts accurately. Calculations using the Gauge-Including Atomic
Orbital (GIAO) method can further support experimental chemical shift assignments.[4]

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Acetyl-2,4-dimethylthiazole in
~0.6 mL of deuterated chloroform (CDCls).

« Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

e Transfer: Transfer the solution to a 5 mm NMR tube.
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e Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or
higher).

o Shimming: Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
Typically, 8-16 scans are sufficient.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the
lower natural abundance of the 13C isotope.

» Data Processing: Fourier transform the raw data, followed by phase and baseline correction.
Integrate the *H NMR signals and pick peaks for both spectra.

'H NMR Data and Interpretation

The *H NMR spectrum displays three distinct signals, all of which are singlets, consistent with
the three isolated methyl groups in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.65 Singlet 3H H-7 (Methyl at C2)
~2.55 Singlet 3H H-9 (Acetyl Methyl)
~2.45 Singlet 3H H-8 (Methyl at C4)
Interpretation:

e The three methyl groups do not exhibit splitting (hence, they are singlets) because there are
no adjacent protons within three bonds.

e The methyl group attached to C2 of the thiazole ring (H-7) is the most deshielded (~2.65
ppm) due to its proximity to the electronegative nitrogen and sulfur atoms within the aromatic
ring.
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e The acetyl methyl protons (H-9) at ~2.55 ppm are deshielded by the adjacent carbonyl
group.

e The methyl group at C4 (H-8) is the most shielded of the three (~2.45 ppm).

3C NMR Data and Interpretation

The proton-decoupled *3C NMR spectrum shows seven distinct signals, corresponding to the
seven carbon atoms in the molecule.

Chemical Shift (8) ppm Assighment

~190.1 C6 (C=0)

~165.0 Cc2

~150.2 C4

~128.5 C5

~30.1 C9 (Acetyl Methyl)

~19.2 C7 (Methyl at C2)

~16.8 C8 (Methyl at C4)
Interpretation:

The carbonyl carbon (C6) exhibits the most downfield shift (~190.1 ppm), which is
characteristic of a ketone.[5]

e The two carbons within the thiazole ring double bonds, C2 and C4, appear at ~165.0 and
~150.2 ppm, respectively. C2 is further downfield due to its position between the N and S
heteroatoms.

e The quaternary carbon C5, to which the acetyl group is attached, is found at ~128.5 ppm.

e The three methyl carbons appear in the upfield region, with the acetyl methyl (C9) being the
most deshielded among them (~30.1 ppm).
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Caption: *H and **C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a
molecule. Each functional group absorbs infrared radiation at a characteristic frequency,
corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Experience: Interpreting Vibrational Modes

For 5-Acetyl-2,4-dimethylthiazole, the most diagnostic absorption band is the carbonyl (C=0)
stretch of the acetyl group, which is expected to be strong and sharp. Additionally, vibrations
associated with the C=N and C=C bonds of the thiazole ring, as well as C-H stretching and
bending of the methyl groups, will be present. The exact positions of these bands can be
influenced by conjugation and the electronic effects of the heterocyclic ring.[6]

Experimental Protocol: FT-IR Data Acquisition

o Sample Preparation: The spectrum can be acquired using a neat liquid film or a KBr pellet.
For the KBr method, grind a small amount of KBr powder (spectroscopic grade) until fine.
Add 1-2 mg of the liquid sample and mix thoroughly.

» Pellet Pressing: Compress the mixture in a pellet press under high pressure to form a
transparent or translucent pellet.

 Instrumentation: Place the pellet or the KBr window with the neat film in the sample holder of
an FT-IR spectrometer.

e Background Scan: Perform a background scan of the empty sample compartment (or a pure
KBr pellet) to subtract atmospheric H20 and CO: signals.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a
resolution of 4 cm~1.[4]

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum (transmittance vs. wavenumber).
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IR Data and Interpretation

The experimental IR spectrum shows several key absorption bands that confirm the molecular

structure.[4]

Assignment of Vibrational

Wavenumber (cm~?) Intensity
Mode
~3050 Weak Aromatic C-H Stretch
) Aliphatic C-H Stretch
~2960 Medium )
(asymmetric)
) Aliphatic C-H Stretch
~2925 Medium )
(symmetric)
~1670 Very Strong C=0 Stretch (Acetyl Group)
~1528 Strong C=N Stretch (Thiazole Ring)
~1445 Medium C-H Bend (Methyl asymmetric)
~1370 Strong C-H Bend (Methyl symmetric)
~1270 Medium C-N Stretch
~667 Strong C-S Stretch

Interpretation:

e The most prominent feature is the very strong absorption at ~1670 cm~1, which is

unequivocally assigned to the C=0 stretching vibration of the ketone functional group.[7] Its

position indicates some degree of conjugation with the thiazole ring.

e The bands in the 3050-2925 cm~1 region correspond to the C-H stretching vibrations of the

methyl groups.

e The strong absorption at ~1528 cm~1 is characteristic of the C=N stretching vibration within

the thiazole ring.[4]
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e The distinct bands at ~1445 cm~* and ~1370 cm~! are due to the asymmetric and symmetric
bending modes of the C-H bonds in the methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the
compound and its fragmentation pattern upon ionization. This pattern serves as a molecular
fingerprint and allows for the deduction of structural components.

Expertise & Experience: Fragmentation Pathways

Electron lonization (El) is a high-energy technique that often leads to extensive fragmentation.
For 5-Acetyl-2,4-dimethylthiazole, the molecular ion (M*") is expected to be observed. The
most favorable fragmentation pathways typically involve the cleavage of bonds adjacent to the
stabilizing thiazole ring or the carbonyl group. The most likely initial fragmentations are the loss
of a methyl radical (*CHs) from the acetyl group or the thiazole ring, or the loss of an acetyl
radical (*COCHSs). The formation of the highly stable acetyl cation ([CHsCO]*) at m/z 43 is a
very common fragmentation for acetyl-containing compounds and is often the base peak.

Experimental Protocol: GC-MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile
solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an El source.

e GC Separation: Inject a small volume (e.g., 1 yL) of the solution into the GC. The compound
will travel through the capillary column and be separated from any impurities.

« lonization: As the compound elutes from the GC column, it enters the MS ion source, where
it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The ions are detected, and a mass spectrum (relative abundance vs. m/z) is
generated.
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Mass Spectrometry Data and Interpretation

The El mass spectrum provides clear evidence for the molecular weight and key structural
features.[1][8]

m/z Relative Intensity (%) Proposed Fragment

[C7HaNOS]*" (Molecular lon,

155 ~49 M*)

140 ~53 [M - CH3]*

112 ~36 [M - COCHs]*

43 100 [CHsCO]J* (Base Peak)

Interpretation:

The peak at m/z 155 corresponds to the molecular weight of the compound, confirming its
elemental formula.[8]

e The base peak at m/z 43 is the highly stable acetyl cation, formed by the cleavage of the C-
C bond between the thiazole ring and the carbonyl group. This is a definitive indicator of an
acetyl substituent.

o The significant peak at m/z 140 results from the loss of a methyl radical (*CHs), a common
fragmentation pathway for methylated aromatic systems.

e The peak at m/z 112 corresponds to the loss of the entire acetyl group (43 mass units),
leaving the 2,4-dimethylthiazole cation.
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Caption: Proposed major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive
Conclusion

By synthesizing the data from NMR, IR, and MS, we achieve an unambiguous structural
confirmation of 5-Acetyl-2,4-dimethylthiazole.

o MS establishes the molecular formula C7HsNOS with a molecular ion at m/z 155. It confirms
the presence of an acetyl group through the base peak at m/z 43.

IR corroborates the presence of the acetyl group with a strong C=0 stretch at ~1670 cm™1
and confirms the thiazole backbone with C=N and C-S vibrations.

* NMR provides the final, detailed picture. 133C NMR confirms the presence of 7 unique
carbons, including a ketone carbon (~190 ppm) and aromatic carbons. *H NMR shows three
isolated methyl groups, and their chemical shifts are consistent with their positions on the
acetyl group and the thiazole ring.

Each technique validates the findings of the others, creating a robust and self-consistent
dataset that definitively identifies the compound as 5-Acetyl-2,4-dimethylthiazole. This
comprehensive characterization is essential for quality control, regulatory compliance, and
future research in the fields of food science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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